Ethyl 3-oxohex-5-enoate Ethyl 3-oxohex-5-enoate
Brand Name: Vulcanchem
CAS No.: 121772-39-2
VCID: VC14295758
InChI: InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3H,1,4-6H2,2H3
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Ethyl 3-oxohex-5-enoate

CAS No.: 121772-39-2

Cat. No.: VC14295758

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxohex-5-enoate - 121772-39-2

Specification

CAS No. 121772-39-2
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name ethyl 3-oxohex-5-enoate
Standard InChI InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3H,1,4-6H2,2H3
Standard InChI Key HZSIBOZQPNIYLI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)CC=C

Introduction

Structural and Molecular Characteristics

Ethyl 3-oxohex-5-enoate belongs to the class of α,β-unsaturated carbonyl compounds, featuring a conjugated system between the ketone (C=O) and the alkene (C=C) groups. This conjugation imparts unique electronic properties, enhancing its reactivity toward nucleophilic additions and cycloadditions. The compound’s IUPAC name derives from its ethyl ester group at position 1, a ketone at position 3, and a double bond between carbons 5 and 6.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
CAS Number121772-39-2
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in organic solvents (e.g., ethanol, diethyl ether)

The compound’s α,β-unsaturated system enables participation in Michael additions and Diels-Alder reactions, making it valuable for synthesizing heterocycles and polyfunctional molecules.

Synthesis Methods

Classical Synthesis via Enolate Intermediates

The most common synthesis involves the base-catalyzed condensation of ethyl acetoacetate with crotonaldehyde. Under reflux conditions in an alcoholic solvent (e.g., ethanol), the enolate of ethyl acetoacetate attacks the α,β-unsaturated aldehyde, followed by dehydration to yield ethyl 3-oxohex-5-enoate.

CH3C(O)CH2COOEt+CH2=CHCH2CHOBaseEthyl 3-oxohex-5-enoate+H2O\text{CH}_3\text{C(O)CH}_2\text{COOEt} + \text{CH}_2=\text{CHCH}_2\text{CHO} \xrightarrow{\text{Base}} \text{Ethyl 3-oxohex-5-enoate} + \text{H}_2\text{O}

This method achieves moderate to high yields (60–80%) and is scalable for industrial applications.

Alternative Routes

A related synthesis for ethyl 2-oxohex-5-enoate, described in a 2015 MedChemComm study, involves Grignard reactions followed by esterification . While distinct in regiochemistry, this approach highlights the broader strategies for synthesizing unsaturated ketoesters.

Chemical Reactivity and Transformations

Nucleophilic Additions

The ketone and alkene groups render ethyl 3-oxohex-5-enoate highly reactive. Grignard reagents (e.g., RMgX) add to the ketone, producing tertiary alcohols after hydrolysis:

Ethyl 3-oxohex-5-enoate+RMgXR-C(OH)(CH2COOEt)-CH2CH2CH=CH2\text{Ethyl 3-oxohex-5-enoate} + \text{RMgX} \rightarrow \text{R-C(OH)(CH}_2\text{COOEt)-CH}_2\text{CH}_2\text{CH=CH}_2

Oxidation Reactions

Oxidation with agents like potassium permanganate (KMnO₄) converts the alkene into a diol or the ketone into a carboxylic acid, depending on conditions. Such transformations expand its utility in synthesizing dicarboxylic acids or bifunctional intermediates.

Cycloadditions

The conjugated dienophile system participates in Diels-Alder reactions with dienes, forming six-membered rings. This reactivity is exploited in natural product synthesis and materials science.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Heterocycles

Ethyl 3-oxohex-5-enoate serves as a precursor for pyrazoles, pyrroles, and other nitrogen-containing heterocycles. For example, reaction with hydrazines yields pyrazole derivatives, which are prevalent in pharmaceuticals.

CompoundFunctional GroupsKey Applications
Ethyl 3-oxohex-5-enoateEster, ketone, alkeneOrganic synthesis
Ethyl 2-oxohex-5-enoate Ester, ketone, alkeneMetabolic labeling
Ethyl 3,3-difluoro-2-oxohex-5-enoateEster, ketone, difluoroFluorinated drug intermediates

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): Signals at δ 4.23 ppm (q, 2H, ester CH₂), δ 2.86 ppm (t, 2H, CH₂ adjacent to ketone), and δ 5.77–5.69 ppm (m, 1H, alkene proton) .

  • ¹³C NMR (CDCl₃): Peaks at δ 193.7 ppm (ketone C=O), δ 160.9 ppm (ester C=O), and δ 115.7 ppm (alkene carbons).

Infrared (IR) Spectroscopy

Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O), with alkene C=C stretch at ~1650 cm⁻¹.

Future Directions

Research should prioritize elucidating the compound’s metabolic pathways and toxicity profiles. Additionally, exploring its use in polymer chemistry—such as in biodegradable plastics—could leverage its reactivity toward sustainable materials.

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